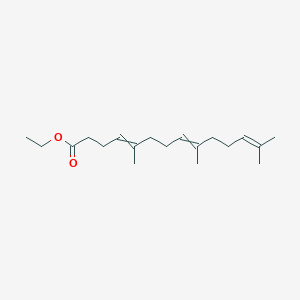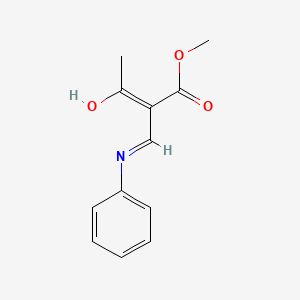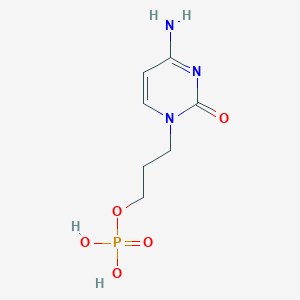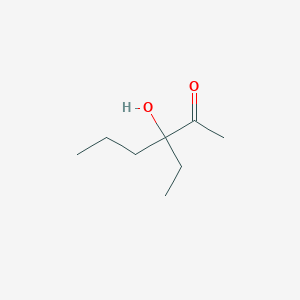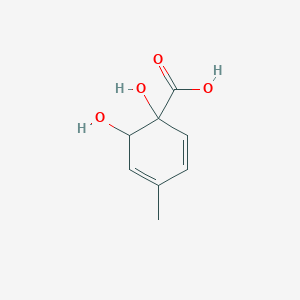
1,6-Dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid is a chemical compound with the molecular formula C8H10O4. It is a 3-hydroxy carboxylic acid and is known for its unique structure, which includes a cyclohexadiene ring substituted with hydroxyl and carboxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid typically involves the hydroxylation of a cyclohexadiene precursor. One common method includes the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst to introduce hydroxyl groups at specific positions on the cyclohexadiene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as transition metal complexes or enzymes may be employed to facilitate the hydroxylation process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or molecular oxygen.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride or alkylating agents.
Major Products Formed
Oxidation: Formation of 1,6-diketone or 1,6-dicarboxylic acid derivatives.
Reduction: Formation of 1,6-dihydroxycyclohexane derivatives.
Substitution: Formation of halogenated or alkylated cyclohexadiene derivatives.
Applications De Recherche Scientifique
1,6-Dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,6-Dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,6-Dihydroxycyclohexa-2,4-diene-1-carboxylate
- cis-1,6-Dihydroxy-4-methylcyclohexa-2,4-dienecarboxylic acid
- 4-Methylcyclohexa-3,5-diene-1,2-cis-diol-1-carboxylic acid
Uniqueness
1,6-Dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexadiene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
60463-01-6 |
|---|---|
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-5-2-3-8(12,7(10)11)6(9)4-5/h2-4,6,9,12H,1H3,(H,10,11) |
Clé InChI |
KWQSYZVAOWYCNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C(C=C1)(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


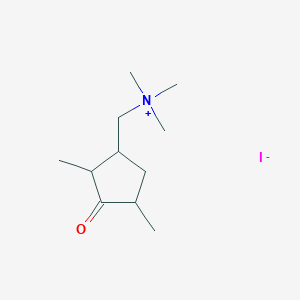
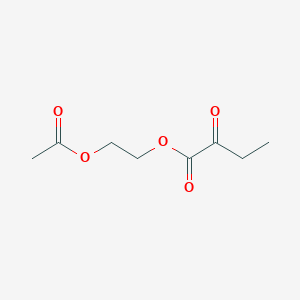
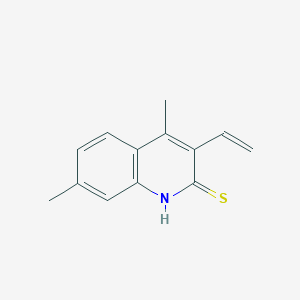
![2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol](/img/structure/B14612991.png)
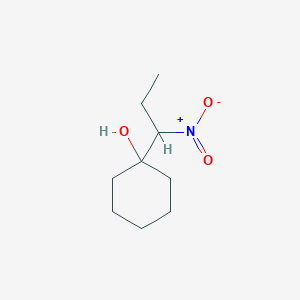
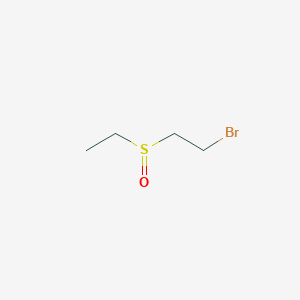
![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
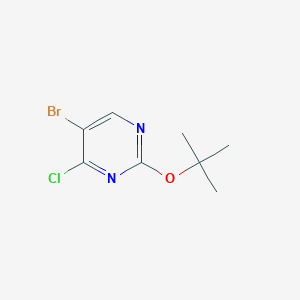
![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
